molecular formula C8H11NO3 B13633128 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B13633128
M. Wt: 169.18 g/mol
InChI Key: IDLXWOAXHYKGHK-UHFFFAOYSA-N
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Description

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and catalytic reactions are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylselenyl bromide for cyclization, and catalytic agents for asymmetric reactions . Conditions often involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological activities and pathways, making it a valuable compound for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to its specific nitrogen placement and the presence of a carboxylic acid group. This combination allows for distinct chemical reactivity and biological interactions, setting it apart from other azabicyclo compounds .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-6-5-2-1-3-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

IDLXWOAXHYKGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(NC2=O)C(=O)O

Origin of Product

United States

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